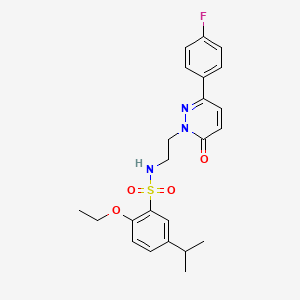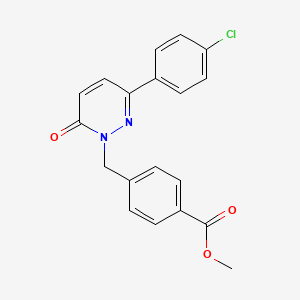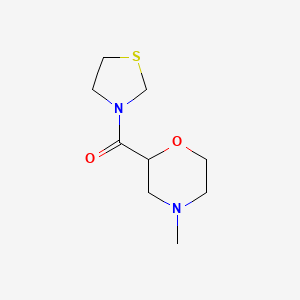![molecular formula C13H12Cl2N2O4S2 B2924170 2-[(3,4-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate CAS No. 338794-08-4](/img/structure/B2924170.png)
2-[(3,4-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(3,4-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate” is a complex organic molecule. It contains a sulfamate group (N,N-dimethylsulfamate), a dichloroanilino group (3,4-dichloroanilino), and a thienyl group (3-thienyl). The exact properties and applications of this compound would depend on its specific structure and the context in which it is used .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The dichloroanilino and thienyl groups are aromatic, which could influence the compound’s reactivity and stability. The N,N-dimethylsulfamate group could also play a significant role in the compound’s properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The presence of the dichloroanilino, thienyl, and N,N-dimethylsulfamate groups could make the compound susceptible to certain types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure .Applications De Recherche Scientifique
Allosteric Modifiers of Hemoglobin
Studies have explored compounds structurally related to "2-[(3,4-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate" as allosteric modifiers of hemoglobin. These compounds are designed to decrease the oxygen affinity of human hemoglobin A, potentially benefiting clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad, Mahran, Mehanna, & Abraham, 1991).
Activation of Dimethyl Sulfoxide (DMSO)
Another line of research involves the activation of DMSO for Swern-type oxidation, a method important in organic synthesis for converting alcohols into aldehydes and ketones. This research highlights a novel dimethylsulfoxide activation method that can be relevant to the synthesis and modification of various chemical compounds, including those structurally related to the query compound (Nguyen & Hall, 2014).
Functionalization of Metal-Organic Frameworks
Research on the functionalization of lanthanide-based metal-organic frameworks (MOFs) with dicarboxylate ligands that include methyl-substituted thieno[2,3-b]thiophene groups reveals applications in gas adsorption, sensing properties, and magnetic properties. This work indicates potential for similar compounds in creating functional materials for sensors and other technologies (Wang, Cao, Yan, Li, Lu, Ma, Li, Dou, & Bai, 2016).
Electrochromic Properties
A class of 1,2-bis(3-thienyl)cyclopentene derivatives, related in structure to the query compound, exhibited both photochromic and electrochromic properties. These compounds can be interconverted between colorless and colored states using UV and visible light, or through electrochemical or chemical oxidation, suggesting applications in smart materials and displays (Peters & Branda, 2003).
Corrosion Inhibition
Research on the corrosion inhibition of carbon steel in hydrochloric acid solutions by a 4-amino-1,2,4-triazole derivative highlights the potential of structurally related compounds in protecting metals against corrosion. This study shows how chemical compounds can be used to enhance the durability and lifespan of metal structures in acidic environments (Tourabi, Nohair, Traisnel, Jama, & Bentiss, 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[2-[(3,4-dichlorophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O4S2/c1-17(2)23(19,20)21-11-5-6-22-12(11)13(18)16-8-3-4-9(14)10(15)7-8/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEBNUHKCHOBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924098.png)
![N-[1-(2-Methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]prop-2-enamide](/img/structure/B2924100.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2924102.png)
![N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B2924105.png)

![1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione](/img/structure/B2924107.png)
![2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2924109.png)
